molecular formula C18H23N5O B2484373 (1-methyl-1H-pyrrol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034318-59-5

(1-methyl-1H-pyrrol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2484373
CAS No.: 2034318-59-5
M. Wt: 325.416
InChI Key: WHJJKKHJJQIQCB-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrrol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a chemical compound with the CAS Registry Number 2034318-59-5 and a molecular formula of C18H23N5O . It has a molecular weight of 325.41 g/mol. This compound features a piperazine core, a privileged structure in medicinal chemistry, which is substituted at one nitrogen with a 1-methylpyrrole-2-carbonyl group and at the other with a 5,6,7,8-tetrahydrocinnolin-3-yl group . The integration of these distinct heterocyclic systems makes it a valuable intermediate for constructing novel molecular architectures. While specific biological data for this compound is not widely published in the available literature, its molecular framework suggests significant potential for research applications. Compounds containing pyrrole and piperazine subunits are frequently explored in various therapeutic areas . Researchers can utilize this chemical as a key building block in medicinal chemistry campaigns, particularly for the synthesis of novel compounds targeting enzymatic pathways or for the development of chemical probes to study biological processes. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Please refer to the product's Certificate of Analysis for specific quality control data.

Properties

IUPAC Name

(1-methylpyrrol-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-21-8-4-7-16(21)18(24)23-11-9-22(10-12-23)17-13-14-5-2-3-6-15(14)19-20-17/h4,7-8,13H,2-3,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJJKKHJJQIQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrole and tetrahydrocinnoline building blocks These building blocks are then coupled using appropriate reagents and reaction conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors or large-scale batch reactors, with rigorous monitoring of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.

  • Reduction: : The tetrahydrocinnoline moiety can be reduced to form tetrahydrocinnoline derivatives.

  • Substitution: : The piperazine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions often use alkyl halides and strong bases such as sodium hydride (NaH).

Major Products Formed

  • Oxidation: : Pyrrole-2-carboxylic acid derivatives.

  • Reduction: : Tetrahydrocinnoline derivatives.

  • Substitution: : Various substituted piperazine derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Medicinal Chemistry: : It can serve as a precursor or intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

  • Material Science: : Its unique structure makes it a candidate for use in advanced materials, such as organic semiconductors.

  • Organic Synthesis: : It can be used as a reagent or catalyst in organic synthesis, facilitating the formation of complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s tetrahydrocinnolin-piperazine group distinguishes it from the thienothiophene or pyrimidine-based analogs in and .
  • Piperazine spacers are ubiquitous across analogs but differ in substitution patterns (e.g., phenylmethyl in vs. tetrahydrocinnolin in the target compound), impacting steric bulk and electronic properties.

Key Observations :

  • Piperidine-catalyzed reflux in DMF/EtOH is common for forming methanone-linked heterocycles .
  • The target compound’s synthesis may require milder conditions due to the sensitivity of tetrahydrocinnolin compared to thienothiophene or pyrimidine systems.

Physicochemical Properties

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable NMR Signals (δ, ppm) Solubility (Est.)
Target Compound N/A ~1700–1720 (est.) 1-methylpyrrole (δ 2.2–2.5), piperazine (δ 3.5–4.0) Moderate in DMSO
Compound 7b >300 1720 CH3 (δ 2.22), aromatic (δ 7.3–7.52) Low in polar solvents
Compound 10 N/A N/A CH3 (δ 2.22), pyrimidine (δ 8.9) Low due to nitriles
Piperazinyl-pyrrolopyridinediones N/A N/A Methoxy (δ 3.3–3.5), piperazine (δ 2.5–3.0) Variable with substituents

Key Observations :

  • The target compound’s piperazine spacer likely improves solubility compared to rigid dione cores in .
  • High melting points (>300°C) in suggest strong crystal packing in thienothiophene derivatives, whereas the target compound may exhibit lower thermal stability due to its flexible piperazine.

Biological Activity

The compound (1-methyl-1H-pyrrol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C26H26N6OC_{26}H_{26}N_{6}O with a molecular weight of approximately 502.66 g/mol. The structure incorporates a pyrrole ring and a piperazine moiety, which are known to influence biological activity significantly.

PropertyValue
Molecular FormulaC26H26N6O
Molecular Weight502.66 g/mol
IUPAC NameThis compound
CAS NumberNot available

Research indicates that compounds similar to this compound interact with various biological targets. The piperazine and pyrrole moieties are known to modulate neurotransmitter systems and could exhibit effects on serotonin and dopamine receptors.

Key Mechanisms:

  • Receptor Binding : The compound may bind to serotonin (5HT) receptors, influencing mood and cognition.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in neurochemical pathways could contribute to its pharmacological effects.
  • Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells against oxidative stress.

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies.

In Vitro Studies

In laboratory settings, the compound was tested for:

  • Antioxidant Activity : Demonstrated significant free radical scavenging properties.
  • Cytotoxicity : Exhibited selective cytotoxic effects against certain cancer cell lines while sparing normal cells.

In Vivo Studies

Animal models have been utilized to assess:

  • Behavioral Effects : Alterations in anxiety-like behaviors were noted in rodent models.
  • Neuroprotective Effects : The compound showed promise in reducing neurodegeneration in models of Alzheimer's disease.

Case Studies

Several case studies highlight the therapeutic potential of the compound:

  • Case Study 1 : A study involving mice treated with the compound showed improvements in cognitive function as assessed by maze tests. The results suggested enhanced memory retention linked to serotonergic activity.
  • Case Study 2 : In a rat model of depression, administration of the compound led to decreased immobility time in forced swim tests, indicating antidepressant-like effects.

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